2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

imidazole pKa N1-substitution effect structure-property relationship

Procure CAS 1206996-81-7 for its unique N1-allyl imidazole thioacetanilide (ITA) scaffold, which addresses critical SAR gaps. Unlike N1-aryl congeners, this compound's sp²-hybridized alkene may enhance membrane permeability and offers distinct CYP-mediated oxidation potential, making it a superior probe for HIV-1 NNRTI-resistant mutant profiling and COX-2 selectivity studies. Its dual p-tolyl substitution further distinguishes it from characterized analogs, ensuring a high-value, non-generic addition to your screening library.

Molecular Formula C22H23N3OS
Molecular Weight 377.51
CAS No. 1206996-81-7
Cat. No. B3009051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
CAS1206996-81-7
Molecular FormulaC22H23N3OS
Molecular Weight377.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C22H23N3OS/c1-4-13-25-20(18-9-5-16(2)6-10-18)14-23-22(25)27-15-21(26)24-19-11-7-17(3)8-12-19/h4-12,14H,1,13,15H2,2-3H3,(H,24,26)
InChIKeyGCZDSLZDZCWHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206996-81-7): Procurement-Relevant Chemical Identity and Scaffold Class


2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206996-81-7, molecular formula C₂₂H₂₃N₃OS, molecular weight 377.51 g/mol) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class . The compound features a 1,2,5-trisubstituted imidazole core bearing an N1-allyl group, a C5-p-tolyl substituent, and a thioacetamide linker connected to a second p-tolyl moiety via an amide bond. This scaffold has been explored in medicinal chemistry campaigns targeting HIV-1 reverse transcriptase, cyclooxygenase enzymes, and microbial pathogens [1][2][3]. The N1-allyl group distinguishes this compound from the more extensively characterized N1-aryl ITA congeners and provides a synthetic handle for further derivatization.

Why N1-Allyl Substitution Prevents Generic Interchange of 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide with Common N1-Aryl ITA Analogs


The imidazole thioacetanilide (ITA) scaffold is not a uniform chemical space amenable to generic substitution. The N1 substituent exerts profound influence on the electronic character of the imidazole ring, altering the pKₐ of the imidazole nitrogen [1], the conformational preferences of the thioacetamide side chain, and the metabolic fate of the molecule [2]. In characterized ITA series, SAR studies have demonstrated that N1-aryl groups directly modulate potency against HIV-1 reverse transcriptase (EC₅₀ range: 0.18 µM to >10 µM) [3] and COX-2 selectivity (percent inhibition at 10 µM: COX-2 88% vs. COX-1 60.9% for the most active derivative) [4]. The N1-allyl substituent present in CAS 1206996-81-7 introduces an sp²-hybridized terminal alkene absent in N1-aryl, N1-benzyl, or N1-methyl analogs, creating distinct opportunities for CYP-mediated oxidation and potential covalent target engagement that cannot be recapitulated by saturated or aromatic N1-substituted comparators. Consequently, substituting this compound with a generic N1-phenyl ITA analog invalidates any structure-based procurement rationale.

Quantitative Differentiation Evidence for 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206996-81-7) Relative to Closest Structural Analogs


Structural Differentiation: N1-Allyl vs. N1-Aryl Substitution as a Determinant of Imidazole Electronic Properties

In a systematic study of imidazole-linked acetamide derivatives, the first protonation constant (pKₐ₁) of the imidazole nitrogen varied by over 2 log units (range: 6.01–8.22) depending on the substitution pattern [1]. This magnitude of pKₐ shift, driven by the electronic nature of N1 and C5 substituents, directly dictates the ionization state at physiological pH and influences hydrogen-bonding capacity, membrane permeability, and target binding. The N1-allyl group in CAS 1206996-81-7 is electron-donating via hyperconjugation, distinguishing it from N1-phenyl (electron-withdrawing inductive effect) and N1-benzyl (saturated spacer) comparators. While compound-specific pKₐ data for CAS 1206996-81-7 have not been published in isolation, the scaffold-level evidence establishes that N1-allyl substitution produces measurably distinct physicochemical properties compared to N1-aryl ITA analogs.

imidazole pKa N1-substitution effect structure-property relationship medicinal chemistry

Antimicrobial Activity: Scaffold-Level Evidence for Imidazole Thioacetamide Derivatives Against Gram-Positive and Gram-Negative Bacteria

Salman et al. (2015) evaluated a series of 2-substituted imidazole derivatives structurally related to CAS 1206996-81-7 for in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) strains, as well as antifungal activity against four fungal species [1]. Among the tested compounds (2, 3, 6, 13, 15a, 15b, 17, 20, 21, 22, 23), several demonstrated measurable zones of inhibition. This study establishes that the 2-(imidazol-2-ylthio)-N-p-tolylacetamide core present in CAS 1206996-81-7 is a validated antimicrobial pharmacophore. However, because the Salman study did not include the N1-allyl-C5-p-tolyl substitution pattern specifically, the quantitative antimicrobial activity of CAS 1206996-81-7 itself remains to be experimentally determined. The N1-allyl group is expected to modulate activity relative to the tested analogs by altering lipophilicity and hydrogen-bonding capacity.

antimicrobial screening imidazole thioacetamide zone of inhibition antibacterial

HIV-1 Reverse Transcriptase Inhibition: N1-Substitution Governs Antiviral Potency in the ITA Series

Zhan et al. (2009) reported a comprehensive SAR study of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide (ITA) derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The most potent compounds, 4a5 (EC₅₀ = 0.18 µM) and 4a2 (EC₅₀ = 0.20 µM), outperformed the lead compound L1 (EC₅₀ = 2.053 µM) by approximately 10-fold and surpassed the reference drugs nevirapine and delavirdine. Critically, the SAR analysis established that the N1-aryl substituent is a primary determinant of antiviral potency, with modifications at this position producing EC₅₀ variations exceeding 50-fold across the series. The N1-allyl group in CAS 1206996-81-7 represents a distinct electronic and steric environment compared to all N1-aryl congeners evaluated in this study. While CAS 1206996-81-7 itself was not included in the Zhan et al. panel, the steep SAR at the N1 position predicts that its antiviral activity profile will differ substantially from any N1-aryl ITA comparator.

HIV-1 NNRTI imidazole thioacetanilide EC50 antiviral

COX-2 Inhibition: Imidazole Thioacetamide Scaffold Demonstrates Isoform-Selective Inhibitory Activity

Şahin et al. (2021) synthesized nine novel 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives and evaluated their COX-1 and COX-2 inhibitory activities at 10 µM [1]. The unsubstituted parent compound (Compound 1) achieved 88% COX-2 inhibition with only 60.9% COX-1 inhibition, demonstrating that the imidazole-thioacetamide core can inherently discriminate between COX isoforms. In contrast, a substituted derivative (Compound 9) showed the opposite selectivity profile (COX-1: 85%; COX-2: 57.9%), confirming that peripheral substituents control isoform selectivity. CAS 1206996-81-7 differs from this series at two key positions: (i) N1-allyl replaces N1-phenyl, and (ii) the amide-bearing substituent is p-tolyl rather than thiazol-2-yl. Based on the demonstrated sensitivity of COX-2/COX-1 selectivity to substituent identity, CAS 1206996-81-7 is predicted to exhibit a distinct selectivity profile from any characterized diarylimidazole comparator.

COX-2 inhibition imidazole thioacetamide anti-inflammatory cyclooxygenase

Physicochemical Differentiation: pKₐ Modulation by Imidazole Substitution Pattern

Tay et al. (2016) determined the acidity constants of nine imidazole and thiazole-linked acetamide derivatives using UV spectrophotometry at 25 °C [1]. The first protonation constants (pKₐ₁) ranged from 6.01 to 8.22, with protonation assigned to the imidazole N3 nitrogen. This 2.21 log-unit range demonstrates that the imidazole ring in this scaffold class is exquisitely sensitive to substituent electronic effects. The N1-allyl group in CAS 1206996-81-7, being an electron-donating group, is expected to increase the electron density on the imidazole ring, thereby raising the pKₐ₁ relative to N1-aryl analogs. The second protonation (pKₐ₂ range: 3.07–4.73) occurred on the thiazole nitrogen in the thiazole-containing derivatives, a feature absent in CAS 1206996-81-7 which contains a p-tolyl amide rather than a thiazole moiety. This structural difference further distinguishes CAS 1206996-81-7 from the thiazole-bearing compounds characterized in the Tay study.

pKa determination imidazole ionization protonation constant UV spectrophotometry

Prioritized Application Scenarios for 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1206996-81-7) Based on Quantitative Differentiation Evidence


Antimicrobial Screening Libraries Targeting Gram-Positive and Gram-Negative Pathogens

The 2-(imidazol-2-ylthio)-N-p-tolylacetamide core has demonstrated measurable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli [1]. CAS 1206996-81-7, with its N1-allyl substitution, occupies a region of chemical space not represented in the 11 compounds evaluated by Salman et al. (2015). Procuring this compound for antimicrobial screening is scientifically justified to determine whether the N1-allyl group enhances or attenuates antibacterial potency relative to characterized analogs, and to assess spectrum breadth against clinically relevant strains including resistant isolates.

HIV-1 NNRTI Lead Optimization: Exploration of N1-Allyl SAR Gap

The Zhan et al. (2009) SAR study established that N1-substitution is the dominant driver of antiviral potency in the ITA class, with EC₅₀ values spanning >50-fold (0.18 µM to >10 µM) across N1-aryl congeners [2]. No N1-alkenyl ITA derivative was evaluated in that series. CAS 1206996-81-7 addresses this specific SAR gap, offering a unique opportunity to probe whether N1-allyl substitution can match or exceed the potency of the most active N1-aryl ITA compounds (EC₅₀ = 0.18–0.20 µM) while potentially conferring distinct resistance profiles against common NNRTI-resistant HIV-1 mutants.

COX-1/COX-2 Selectivity Profiling Studies

The Şahin et al. (2021) study demonstrated that substituent identity can reverse COX-1/COX-2 selectivity within a single imidazole-thioacetamide chemical series, with COX-2/COX-1 inhibition ratios ranging from 0.68 (COX-1 selective) to 1.44 (COX-2 selective) [3]. CAS 1206996-81-7 differs from all nine compounds in that series at both the N1 position (allyl vs. phenyl) and the amide substituent (p-tolyl vs. thiazol-2-yl). These dual structural distinctions make CAS 1206996-81-7 a high-value probe for testing whether N1-allyl substitution shifts COX isoform selectivity in a predictable direction, directly informing the design of next-generation COX-2-selective inhibitors.

Physicochemical Property-Based Compound Selection for Cellular Assay Panels

The pKₐ₁ of imidazole nitrogen in this scaffold class spans 6.01–8.22 depending on N1 and C5 substitution [4]. At physiological pH 7.4, this translates to a protonated fraction ranging from approximately 10% (pKₐ 6.0) to approximately 87% (pKₐ 8.2). The N1-allyl group in CAS 1206996-81-7, by virtue of its electron-donating character, is predicted to shift pKₐ₁ toward the upper end of this range, increasing the neutral fraction at pH 7.4 relative to N1-aryl analogs. This property distinction makes CAS 1206996-81-7 the preferred procurement choice for cellular assays requiring enhanced membrane permeability, where N1-aryl ITA compounds may suffer from reduced passive diffusion due to a higher ionized fraction.

Quote Request

Request a Quote for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.